Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to (3-Boc-aminophenyl)boronic acid: Properties, Applications, and Experimental Insights
(3-Boc-aminophenyl)boronic acid is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Structurally, it is a phenylboronic acid featuring a tert-butoxycarbonyl (Boc) protected amine group at the meta-position. This strategic combination of a versatile boronic acid moiety and a protected amine makes it an invaluable reagent for constructing complex molecular architectures.
The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] The Boc protecting group serves a dual purpose: it deactivates the nucleophilicity of the amine, preventing unwanted side reactions during coupling, and it enhances the compound's solubility in common organic solvents. Following the key coupling step, the Boc group can be readily removed under acidic conditions, revealing a primary amine that serves as a handle for subsequent functionalization. This "protect-couple-deprotect-elaborate" strategy is a powerful workflow in the synthesis of novel pharmaceutical agents and functional materials.
This guide provides a comprehensive overview of the chemical properties, core applications, and handling protocols for (3-Boc-aminophenyl)boronic acid, offering field-proven insights for its effective use in the laboratory.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key physicochemical data for (3-Boc-aminophenyl)boronic acid are summarized below.
Core Properties
| Property | Value | Source(s) |
| IUPAC Name | [3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | [3] |
| CAS Number | 380430-68-2 | [3][4] |
| Molecular Formula | C₁₁H₁₆BNO₄ | [3][4][5] |
| Molecular Weight | 237.06 g/mol | [3][4] |
| Appearance | White to light yellow/orange powder or crystals | [4] |
| Melting Point | 160-170 °C | [4] |
| Solubility | Soluble in Methanol, DMSO | [4][6] |
| pKa (Predicted) | 8.23 ± 0.10 | [4] |
Stability and Storage
For optimal shelf-life and performance, (3-Boc-aminophenyl)boronic acid should be stored under specific conditions. It is stable under recommended storage protocols but is incompatible with strong acids, bases, and oxidizing agents.[7] Like many boronic acids, it can be susceptible to dehydration to form boroxine anhydrides, although this process is often reversible.
| Parameter | Recommendation | Source(s) |
| Storage | Keep in a dark place, sealed in a dry, inert atmosphere. | [4][8] |
| Temperature | Room temperature. | [4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [7] |
Safety and Handling
(3-Boc-aminophenyl)boronic acid is classified as an irritant. Adherence to standard laboratory safety protocols is essential.
-
GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][7]
| Precautionary Measure | Protocol | Source(s) |
| Engineering Controls | Handle in a well-ventilated area, such as a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | [7][9] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. | [7][8] |
| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Prevent dust formation during transfer. | [7][8][9] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| First Aid (Skin) | Wash with plenty of soap and water. If irritation occurs, seek medical advice. | [7] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. | [7][9] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (3-Boc-aminophenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most powerful and widely used transformations for forming C(sp²)-C(sp²) bonds, the carbon framework of countless pharmaceuticals and organic materials.[2]
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a representative workflow for coupling (3-Boc-aminophenyl)boronic acid with an aryl bromide. Note: Reaction conditions, including catalyst, base, and solvent, should be optimized for specific substrates.
Objective: Synthesize tert-butyl (3'-methyl-[1,1'-biphenyl]-3-yl)carbamate.
Materials:
-
(3-Boc-aminophenyl)boronic acid (1.0 eq)
-
3-Bromotoluene (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃, 3.0 eq), finely powdered
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In the reaction vessel, stir Pd(OAc)₂ and PPh₃ in a small amount of dioxane under an inert atmosphere for 15-20 minutes. This allows for the in-situ formation of the active Pd(0) catalyst.
-
Reagent Addition: To the reaction vessel, add (3-Boc-aminophenyl)boronic acid, 3-bromotoluene, and potassium carbonate.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under the inert atmosphere.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biphenyl product.
Strategic Value in Drug Discovery
The incorporation of boronic acids into medicinal chemistry has grown significantly, leading to several FDA-approved drugs.[10][11] Boronic acids can act as enzyme inhibitors or serve as versatile synthetic handles.[12][13] (3-Boc-aminophenyl)boronic acid is particularly valuable as a scaffold for building libraries of potential drug candidates. The ability to perform a Suzuki coupling and then deprotect the amine allows for the systematic exploration of structure-activity relationships (SAR).
Caption: Logical workflow for using the reagent in drug discovery.
This workflow enables the creation of diverse molecular libraries from a common intermediate. By varying the aryl halide in the Suzuki coupling and the functionalization chemistry at the deprotected amine, researchers can rapidly generate novel compounds for biological screening.
Conclusion
(3-Boc-aminophenyl)boronic acid stands out as a highly strategic and enabling reagent for the modern synthetic chemist. Its well-defined physicochemical properties, combined with its central role in the robust and reliable Suzuki-Miyaura coupling, make it a go-to building block for the construction of complex biaryl structures. The clever integration of a stable protecting group that can be selectively removed post-coupling provides a logical and efficient pathway for diversification, a critical advantage in the fast-paced field of drug discovery. By understanding its properties, mechanism of action, and proper handling, researchers can fully leverage the synthetic power of this versatile compound.
References
-
PubChem. (3-Boc-aminophenyl)boronic acid | C11H16BNO4 | CID 2773228. [Link]
-
ChemBK. (3-aminophenyl)boronic acid. [Link]
-
PubChemLite. (3-boc-aminophenyl)boronic acid (C11H16BNO4). [Link]
-
PubChem. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
ResearchGate. Aminative Suzuki–Miyaura coupling. [Link]
-
ResearchGate. Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. [Link]
-
Boron Molecular. 3-Aminophenylboronic Acid: A Versatile Intermediate for Diverse Chemical Applications. [Link]
-
PubMed. Design and discovery of boronic acid drugs. [Link]
-
MDPI. Synthesis of Boron-Containing Primary Amines. [Link]
-
MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
- Google Patents. CN109467569B - Synthetic method of 3-aminophenylboronic acid.
-
Amerigo Scientific. (3-Boc-Aminophenyl)boronic acid ,97%. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. (3-Boc-aminophenyl)boronic acid | C11H16BNO4 | CID 2773228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-BOC-AMINOPHENYL)BORONIC ACID | 380430-68-2 [amp.chemicalbook.com]
- 5. PubChemLite - (3-boc-aminophenyl)boronic acid (C11H16BNO4) [pubchemlite.lcsb.uni.lu]
- 6. chembk.com [chembk.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]
